Cas no 823797-30-4 (Benzoic acid,4-fluoro-2,3-dihydroxy-)
Benzoic acid,4-fluoro-2,3-dihydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,4-fluoro-2,3-dihydroxy-
- EN300-252254
- 823797-30-4
- 4-Fluoro-2,3-dihydroxybenzoic acid
- SCHEMBL13315472
- Benzoic acid, 4-fluoro-2,3-dihydroxy-
-
- Inchi: 1S/C7H5FO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12)
- InChI Key: IIFIBQCNFXRXIR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)O)=C(C=1O)O
Computed Properties
- Exact Mass: 172.017
- Monoisotopic Mass: 172.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 77.8A^2
Benzoic acid,4-fluoro-2,3-dihydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252254-0.05g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
| Enamine | EN300-252254-0.1g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 0.1g |
$420.0 | 2024-06-19 | |
| Enamine | EN300-252254-0.25g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
| Enamine | EN300-252254-0.5g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 0.5g |
$947.0 | 2024-06-19 | |
| Enamine | EN300-252254-1.0g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 1.0g |
$1214.0 | 2024-06-19 | |
| Enamine | EN300-252254-2.5g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 2.5g |
$2379.0 | 2024-06-19 | |
| Enamine | EN300-252254-5.0g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 5.0g |
$3520.0 | 2024-06-19 | |
| Enamine | EN300-252254-10.0g |
4-fluoro-2,3-dihydroxybenzoic acid |
823797-30-4 | 95% | 10.0g |
$5221.0 | 2024-06-19 | |
| 1PlusChem | 1P00GCTD-50mg |
Benzoic acid, 4-fluoro-2,3-dihydroxy- |
823797-30-4 | 95% | 50mg |
$399.00 | 2023-12-16 | |
| 1PlusChem | 1P00GCTD-100mg |
Benzoic acid, 4-fluoro-2,3-dihydroxy- |
823797-30-4 | 95% | 100mg |
$581.00 | 2023-12-16 |
Benzoic acid,4-fluoro-2,3-dihydroxy- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Benzoic acid,4-fluoro-2,3-dihydroxy-
Benzoic acid,4-fluoro-2,3-dihydroxy- (CAS No. 823797-30-4): A Comprehensive Overview
Benzoic acid,4-fluoro-2,3-dihydroxy-, identified by its Chemical Abstracts Service (CAS) number 823797-30-4, is a fluorinated dihydroxybenzoic acid derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has found applications in various scientific domains, including medicinal chemistry, drug discovery, and bioactive molecule synthesis. The presence of both fluoro and hydroxyl substituents in its molecular framework imparts distinct reactivity and biological activity, making it a valuable scaffold for developing novel therapeutic agents.
The< strong>fluorine atom at the 4-position of the benzene ring in Benzoic acid,4-fluoro-2,3-dihydroxy- plays a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are well-known for their enhanced binding affinity to biological targets due to the ability of fluorine to participate in dipole-dipole interactions and hydrogen bonding. This feature has been exploited in the design of drugs that require precise targeting and prolonged half-life. Additionally, the< strong>hydroxyl groups at the 2 and 3 positions introduce polarity and potential sites for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on harnessing the potential of< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- as a building block for drug development. Its structural motif is reminiscent of several naturally occurring bioactive compounds, which suggests that it may possess similar pharmacological activities. For instance, dihydroxybenzoic acids are known to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of a fluorine atom can further enhance these properties by improving lipophilicity and metabolic resistance. This has led to investigations into its potential as an intermediate in synthesizing novel antibiotics and anti-inflammatory agents.
One of the most compelling aspects of< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- is its versatility in chemical modification. The< strong>fluoro substituent serves as an excellent handle for further derivatization through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the< strong>hydroxyl groups can be engaged in etherification or esterification reactions to introduce additional functional moieties. This flexibility allows chemists to design molecules with specific biological activities by strategically modifying different parts of the core structure. Such modifications are essential for optimizing drug candidates for efficacy and minimizing side effects.
The pharmaceutical industry has shown particular interest in< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- due to its potential as a lead compound for treating various diseases. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activities against pathogens such as bacteria and fungi. The fluoro group enhances the compound's ability to interact with bacterial enzymes involved in DNA replication and metabolism, while the hydroxyl groups contribute to its solubility and bioavailability. These findings have spurred efforts to develop new antibiotics based on this scaffold.
Beyond its applications in antibiotic development,< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- has also been explored for its potential in anticancer therapy. Research indicates that fluorinated dihydroxybenzoic acids can inhibit key enzymes involved in tumor growth and progression. The ability of these compounds to selectively target cancer cells while sparing healthy tissues makes them attractive candidates for oncology research. Furthermore, their stability under physiological conditions enhances their suitability for clinical use.
The synthesis of< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it possible to produce this compound more efficiently using streamlined protocols. For instance, palladium-catalyzed cross-coupling reactions have enabled the rapid introduction of fluorine atoms into aromatic rings without compromising selectivity.
The analytical characterization of< strong>Benzoic acid,4-fluoro-2,3-dihydroxy- is another critical aspect that demands precision and expertise. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets stringent quality standards before being used in further research or development.
In conclusion,< strong>Benzoic acid,4-fluoro-2,3-dihydroxy-, with its CAS number 823797-30-4, represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique combination of< strong>fluorine and< strong>hydroxyl groups makes it a versatile scaffold for developing novel therapeutic agents with enhanced biological activity. As research continues to uncover new possibilities for this molecule,its importance in drug discovery is likely to grow even further,offering hope for innovative treatments across multiple therapeutic areas.
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